![molecular formula C23H17FN4O3S B2606687 3-(4-fluorophenyl)-5,6-dimethyl-1-({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione CAS No. 899928-15-5](/img/structure/B2606687.png)
3-(4-fluorophenyl)-5,6-dimethyl-1-({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-(4-fluorophenyl)-5,6-dimethyl-1-({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione” is a novel chemical compound. It belongs to the class of pyrano[2,3-d]pyrimidine-2,4-dione derivatives and has potential applications as an inhibitor against PARP-1 (Poly (ADP-ribose) polymerase-1), a promising anti-cancer therapeutic target .
Synthesis Analysis
The synthesis of this compound involves the reaction of cyclic compounds containing an active methylene group with thiophene-2-carbaldehyde and malononitrile in a solution of water:ethanol (1:1 ratio) as a three-component system .
Molecular Structure Analysis
The molecular structure of this compound includes a pyrano[2,3-d]pyrimidine-2,4-dione core with a fluorophenyl group, dimethyl groups, and a thieno ring. The presence of the fluorophenyl group and the thiophene ring contributes to its unique structure and potential biological activity .
Chemical Reactions Analysis
The compound can undergo various chemical reactions, including nucleophilic substitutions, cyclizations, and chelation with metal ions. These reactions can be explored further to modify its properties and enhance its biological activity .
Physical And Chemical Properties Analysis
The compound has a yellow solid appearance and specific physical properties such as density, boiling point, and vapor pressure .
Wissenschaftliche Forschungsanwendungen
CDK4/6 Inhibition
The pyridopyrimidine scaffold has been explored as a basis for developing CDK4/6 inhibitors. These enzymes—cyclin-dependent kinase 4 (CDK4) and CDK6—are crucial for cell cycle progression. Inhibiting them disrupts signals that drive cancer cell proliferation. Notably, Palbociclib , a CDK4/6 inhibitor developed by Pfizer, demonstrates promising results in breast cancer treatment . The synthesis of Palbociclib involves the pyridopyrimidine moiety .
Metal-Free Chalcogenation
Researchers have devised a metal-free C-3 chalcogenation method for synthesizing diverse 3-ArS/ArSe derivatives of 4H-pyrido[1,2-a]pyrimidin-4-one. This transformation yields compounds with high yields (up to 95%) .
NI Site Interactions
The pyrano[2,3-d]pyrimidine-2,4-dione scaffold has shown promise in drug discovery. It interacts with amino acids at the NI site of enzymes. Fused heterocycles enhance this interaction, leading to improved activity. Hydrophobic substituents on the ring also play a favorable role .
Thieno[3,2-d]pyrimidine Synthesis
Thieno[3,2-d]pyrimidine derivatives, including those with the pyridopyrimidine core, have been synthesized. For instance, a method involving 3-oxobutanamido thiophenecarboxamides produces these compounds .
Cyclization Reactions
Heating 5-acetyl-4-aminopyrimidines with MeONa in BuOH leads to the formation of pyrido[2,3-d]pyrimidin-5-one derivatives. The acetyl methyl group and the amide carbonyl moiety participate in the cyclization process .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-(4-fluorophenyl)-5,6-dimethyl-1-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]-4aH-thieno[2,3-d]pyrimidin-1-ium-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18FN4O3S/c1-13-14(2)32-22-20(13)21(30)28(17-8-6-15(24)7-9-17)23(31)27(22)12-16-11-19(29)26-10-4-3-5-18(26)25-16/h3-11,20H,12H2,1-2H3/q+1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZQIKLMWMMGAEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=[N+](C(=O)N(C(=O)C12)C3=CC=C(C=C3)F)CC4=CC(=O)N5C=CC=CC5=N4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18FN4O3S+ |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-fluorophenyl)-5,6-dimethyl-1-({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.